Product packaging for Glucopiericidin A(Cat. No.:)

Glucopiericidin A

Cat. No.: B11931182
M. Wt: 577.7 g/mol
InChI Key: YQOARHMNLCWEPG-DFTUVXBYSA-N
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Description

Overview of Glucopiericidin A within the Piericidin Family

The piericidin family comprises a group of microbial metabolites characterized by a 4-pyridinol core structure linked to a methylated polyketide side chain researchgate.netnih.gov. These compounds are exclusively synthesized by actinomycetes, with a particular prevalence in the genus Streptomyces researchgate.netnih.gov. A key characteristic of the piericidin family is their structural resemblance to coenzyme Q, which enables them to act as potent inhibitors of NADH-ubiquinone oxidoreductase, also known as respiratory complex I, within the mitochondrial electron transport chain researchgate.netnih.govnih.govebi.ac.uk. This inhibitory activity underlies many of their observed biological effects, including insecticidal, antimicrobial, and antitumor properties researchgate.netnih.gov.

This compound is a glycosylated derivative of piericidin A1, specifically identified as piericidin A1 with a 10-O-β-D-glucoside modification jst.go.jpnih.gov. The addition of the glucose moiety significantly influences the physiological activities of these compounds, often modulating their potency and spectrum of action compared to their aglycone counterparts nih.govnih.gov. This compound is recognized for its role as a chemical probe for glucose transporters (GLUTs) and its ability to suppress glycolysis medchemexpress.com. Furthermore, it has been observed to inhibit ATP-dependent filopodia protrusion, particularly when used in conjunction with Piericidin A medchemexpress.commedchemexpress.com.

Piericidin Family Overview

Compound NameGeneral ClassPrimary Known Mechanism/ActivityTypical Producing Organisms
Piericidin APyridone AlkaloidInhibitor of mitochondrial complex I (NADH-ubiquinone oxidoreductase); Insecticidal, antimicrobial, antitumorStreptomyces spp.
This compoundPyridone GlycosideInhibitor of mitochondrial complex I; GLUT probe; Suppresses glycolysis; Inhibits filopodia protrusionStreptomyces spp.
Glucopiericidin BPyridone GlycosideSimilar to this compound, modulated physiological activities due to glucose moietyStreptomyces spp.
Glucopiericidin CPyridone GlycosideCytotoxic propertiesMarine Streptomyces spp.

Historical Context and Initial Isolation from Microbial Sources

The broader piericidin family gained attention with the discovery of Piericidin A in 1963, initially identified for its insecticidal properties nih.gov. Subsequently, Piericidin A was characterized as a potent inhibitor of mitochondrial complex I nih.gov.

Glucopiericidins, including this compound, were first isolated and described as new piericidin group antibiotics. Glucopiericidins A and B were identified from the culture broth of Streptomyces pactum S48727 as co-metabolites of piericidin A1 jst.go.jpnih.gov. In separate research, glucopiericidins and glucopiericidinols were isolated from the actinomycete strain OM-5689, where they were recognized for their cytocidal activity against HeLa S3 cells kitasato-u.ac.jp. These findings highlight the early recognition of glycosylated piericidins as biologically active compounds derived from microbial fermentation.

Biological Origin and Producing Organisms

The biological origin of this compound is firmly rooted in the microbial world, with actinomycetes, particularly species within the genus Streptomyces, being the primary producers researchgate.netnih.gov. These microorganisms are ubiquitous and can be isolated from diverse environments, including soil, marine sediments, and insect symbiotic associations researchgate.net.

Several specific Streptomyces species and related actinomycetes have been identified as sources of this compound and other piericidin family members:

Streptomyces pactum : This species has been identified as a source for Glucopiericidins A and B jst.go.jpnih.gov.

Streptomyces xanthocidicus : This bacterium is known to produce this compound, along with Piericidin A and other metabolites ebi.ac.ukwikipedia.orgresearchgate.net.

Streptomyces strain OM-5689 : This strain was responsible for the isolation of Glucopiericidins and Glucopiericidinols kitasato-u.ac.jp.

Marine-derived Streptomyces strains : Various marine actinomycetes have yielded this compound, underscoring the ecological diversity of these producing organisms medchemexpress.com.

Streptomyces sp. SCSIO 03032 : This deep-sea derived strain has also been implicated in the production of piericidin A1, and by extension, potentially related glycosylated derivatives ebi.ac.uk.

Producing Organisms of this compound and Related Piericidins

Producing OrganismAssociated Piericidin CompoundsHabitat/Source Type
Streptomyces pactum S48727This compound, Glucopiericidin BCulture broth
Streptomyces xanthocidicus KPP01532This compound, Piericidin ACulture broth
Streptomyces strain OM-5689This compound, GlucopiericidinolsCulture broth
Marine-derived Streptomyces strainsThis compoundMarine environments
Streptomyces sp. SCSIO 03032Piericidin A1 (and related derivatives)Deep-sea derived
Kitasatospora xanthocidicaThis compound, Piericidin A, XanthocidinBacterial species
Streptomyces species (general)Various piericidins, including glycosidesSoil, marine, insect samples

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H47NO9 B11931182 Glucopiericidin A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C31H47NO9

Molecular Weight

577.7 g/mol

IUPAC Name

2,3-dimethoxy-5-methyl-6-[(2E,5E,7E,9R,10R,11E)-3,7,9,11-tetramethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytrideca-2,5,7,11-tetraenyl]-1H-pyridin-4-one

InChI

InChI=1S/C31H47NO9/c1-9-19(4)28(41-31-27(37)26(36)25(35)23(16-33)40-31)20(5)15-18(3)12-10-11-17(2)13-14-22-21(6)24(34)29(38-7)30(32-22)39-8/h9-10,12-13,15,20,23,25-28,31,33,35-37H,11,14,16H2,1-8H3,(H,32,34)/b12-10+,17-13+,18-15+,19-9+/t20-,23-,25-,26+,27-,28+,31+/m1/s1

InChI Key

YQOARHMNLCWEPG-DFTUVXBYSA-N

Isomeric SMILES

C/C=C(\C)/[C@@H]([C@H](C)/C=C(\C)/C=C/C/C(=C/CC1=C(C(=O)C(=C(N1)OC)OC)C)/C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

Canonical SMILES

CC=C(C)C(C(C)C=C(C)C=CCC(=CCC1=C(C(=O)C(=C(N1)OC)OC)C)C)OC2C(C(C(C(O2)CO)O)O)O

Origin of Product

United States

Biosynthesis of Glucopiericidin a

General Polyketide Biosynthesis Pathway of the Piericidin Aglycone (Type I PKS)

The core structure of Glucopiericidin A, known as the piericidin aglycone, is constructed through a Type I Polyketide Synthase (PKS) pathway researchgate.netnih.gov. Type I PKSs are large, multi-domain enzyme complexes that operate in an assembly-line fashion, catalyzing the sequential condensation of simple carboxylic acid units, typically malonyl-CoA and methylmalonyl-CoA, to form a growing polyketide chain ebi.ac.uknih.govmdpi.com.

The piericidin aglycone biosynthesis involves several key enzymatic steps:

Elongation and Hydrolysis: A series of Type I PKS modules, identified in the piericidin biosynthetic gene cluster (e.g., pieA1-pieA6), are responsible for the iterative condensation of extender units, building an unsaturated polyketide chain researchgate.netnih.gov. Each module typically contains domains such as a ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP), along with reductive domains like ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) that modify the growing chain ebi.ac.ukucsc.edunih.gov. The process culminates with the release of the polyketide chain from the PKS assembly line, often mediated by a thioesterase (TE) domain, which can also be involved in cyclization reactions nih.gov.

Post-PKS Modifications: Following the formation of the polyketide backbone, several post-PKS enzymatic modifications are crucial for generating the final aglycone. These include amidation, cyclization to form the characteristic α-pyridone ring, methylation by specific methyltransferases (e.g., PieB1, PieB2), and hydroxylation by enzymes like monooxygenases (e.g., PieE) researchgate.netnih.gov. For instance, the α-pyridone ring formation in piericidin A1 has been shown to be dependent on a thioesterase-mediated mechanism involving hydrolysis of a β,δ-diketo carboxylic acid, followed by amidation and cyclization nih.gov.

Mechanisms of Glycosylation in Glucopiericidin Formation

Glycosylation, the enzymatic attachment of sugar moieties to a molecule, is a critical step in the formation of this compound from its aglycone precursor. This process is mediated by glycosyltransferases (GTs), which utilize activated nucleotide sugars as donors wikipedia.orgsigmaaldrich.comuzh.ch.

The specific glycosyltransferase responsible for the glucosylation of the piericidin aglycone has been a subject of research. While early investigations into the piericidin biosynthetic gene cluster did not always identify a clear GT gene researchgate.net, subsequent studies have made progress. For example, BmmGT1, a macrolide glycosyltransferase isolated from Bacillus methylotrophicus B-9987, has demonstrated the ability to glucosylate piericidin A1 in vitro researchgate.netresearchgate.net. Furthermore, research has identified GT1507 within the genome of Streptomyces youssoufiensis OUC6819, a known piericidin producer. Heterologous expression of a codon-optimized version of this gene (sbmGT1) led to a significant accumulation of piericidin glycosides, indicating its association with piericidin glucosylation researchgate.netresearchgate.net.

Glycosyltransferases exhibit varying degrees of substrate specificity. While some GTs are highly specific for a single donor and acceptor, others can accommodate a range of substrates or analogs sigmaaldrich.comuzh.chnih.gov. BmmGT1, for instance, has been described as a macrolide GT with broad substrate selectivity researchgate.net. The precise substrate requirements and specificity of GT1507 and other potential GTs involved in this compound biosynthesis are areas of ongoing investigation, crucial for understanding the diversity of piericidin glycosides and for potential bioengineering efforts.

Genetic Regulation of Glucopiericidin Biosynthesis

The biosynthesis of secondary metabolites like this compound is often tightly regulated at the transcriptional level, ensuring efficient production under specific cellular conditions.

Transcriptional regulators play a pivotal role in activating or repressing the expression of genes within biosynthetic gene clusters. The Streptomyces antibiotic regulatory protein (SARP) family is a well-known class of transcriptional regulators involved in secondary metabolism nih.govresearchgate.net. In the context of piericidin biosynthesis, the regulator PieR has been characterized as a positive transcriptional regulator nih.govresearchgate.net. Genetic studies, including disruption and complementation experiments, have demonstrated that PieR positively influences the production of piericidin A1 nih.gov. Overexpression of the pieR gene has been shown to enhance piericidin A1 productivity by up to 2.3-fold, correlating with increased transcription of the biosynthesis-related genes nih.govresearchgate.net. Electrophoretic mobility shift assays (EMSA) and DNase I footprinting experiments have identified a specific DNA binding region upstream of pieR, suggesting a direct regulatory mechanism nih.gov.

The identification and analysis of the complete biosynthetic gene cluster (BGC) for this compound and related piericidins are fundamental to understanding their production researchgate.netnih.govresearchgate.netvliz.be. The piericidin biosynthetic gene cluster (e.g., pieBGC) in Streptomyces species contains genes encoding the Type I PKS enzymes, as well as genes for post-PKS modification enzymes, including those for amidation, cyclization, methylation, and hydroxylation researchgate.netnih.gov. For example, the pie cluster includes genes for six modular PKSs (pieA1-pieA6), an amidotransferase (pieD), cyclases (pieC), methyltransferases (pieB1, pieB2), and a monooxygenase (PieE) researchgate.net. The regulatory gene pieR is also typically found within or in close proximity to this cluster researchgate.netnih.gov. Genome sequencing and bioinformatics analyses, such as those using antiSMASH, are instrumental in identifying these clusters and predicting the pathways involved vliz.be.

Mechanisms of Biological Activity of Glucopiericidin a

Inhibition of Cellular Bioenergetics Pathways

Glucopiericidin A exerts its biological effects through a dual-pronged assault on the primary energy-generating pathways within the cell: mitochondrial respiration and glycolysis. This comprehensive inhibition of cellular bioenergetics underscores its potent cytostatic and cytotoxic properties.

This compound is intrinsically linked to the activity of Piericidin A, a well-documented and potent inhibitor of Mitochondrial Complex I (NADH-Ubiquinone Oxidoreductase). nih.govnih.gov Structurally, this compound is a glycoside of Piericidin A, meaning its aglycone (the non-sugar component) is Piericidin A itself. nih.gov Piericidin A functions by blocking the electron transfer from iron-sulfur clusters within Complex I to ubiquinone. nih.govresearchgate.net This action halts the mitochondrial electron transport chain, thereby inhibiting the production of ATP through oxidative phosphorylation. researchgate.net

In addition to the impact on mitochondrial respiration, this compound directly targets the glycolytic pathway, which is a critical source of ATP, particularly in proliferative cells. This modulation occurs primarily through the direct inhibition of glucose transport into the cell.

Research has identified this compound as a highly potent, natural product inhibitor of facilitative glucose transporters (GLUTs). nih.govnih.gov Specifically, it has been shown to inhibit the function of GLUT-1 and GLUT-4. nih.gov The inhibitory activity of this compound is remarkably potent, with a reported IC50 value of 22 nM for the inhibition of 2-deoxyglucose (2-DG) uptake. nih.govnih.gov This potency is significantly higher than many other natural and synthetic GLUT inhibitors. The presence of the glucose moiety in this compound is thought to be crucial for its strong inhibitory effect on glucose uptake, distinguishing it from its aglycone, Piericidin A, which is primarily recognized for its role as a Complex I inhibitor. nih.gov

Table 1: Comparative Inhibitory Potency of Various GLUT Inhibitors
CompoundTargetIC50 Value
This compoundGLUT-1 / GLUT-422 nM
Cytochalasin BGLUTs500 nM
WZB117GLUT-1~10 µM
PhloretinGLUT-149 µM
STF-31GLUT-11 µM

The dual inhibition of both oxidative phosphorylation (via the action of its aglycone, Piericidin A) and glycolysis (via GLUT inhibition) has a profound impact on intracellular ATP levels. Cells are deprived of their two main pathways for ATP synthesis. researchgate.netdrugtargetreview.com The blockade of glucose transporters by this compound directly limits the fuel for glycolysis, leading to a reduction in glycolytically generated ATP. nih.gov

Simultaneously, the inhibition of Mitochondrial Complex I by the potential action of its Piericidin A component cripples the much more efficient process of oxidative phosphorylation. This combined assault on energy production leads to a rapid and severe depletion of the cell's ATP pool. A significant decrease in cellular ATP is a critical indicator of metabolic distress and is often a trigger for pathways leading to cell cycle arrest or apoptosis. drugtargetreview.comnih.gov

Glycolytic Pathway Modulation

Modulation of Cellular Morphology and Motility

Beyond its effects on bioenergetics, this compound has been shown to influence the physical structure and migratory capabilities of cells.

This compound was identified during research focused on discovering natural products that inhibit the formation of filopodia. nih.gov Filopodia are slender, actin-rich plasma membrane protrusions that cells use to probe their environment. nih.gov They are critically involved in cell migration, adhesion, and cell-cell communication. By inhibiting the protrusion of filopodia, this compound can effectively modulate cellular motility and interfere with processes that depend on these structures, such as wound healing and cancer cell metastasis. nih.govnih.gov

Immunomodulatory Effects: Inhibition of Antibody Formation

This compound has demonstrated notable immunomodulatory activity. nih.gov Studies have shown that glucopiericidins are potent inhibitors of antibody formation in vitro. nih.gov This inhibitory effect on antibody production was found to be more pronounced than that of its related compound, piericidin A1. nih.gov The presence of a D-glucose molecule within the structure of glucopiericidins is suggested to be a key factor in modulating their physiological activities, including their effects on the immune system. nih.gov

Anti-Pathogen Mechanisms

This compound exhibits multiple mechanisms through which it can combat pathogens, including the disruption of bacterial communication and direct antimicrobial action. nih.govnih.govscispace.com

This compound has been identified as an inhibitor of quorum sensing (QS), a cell-to-cell communication process that bacteria use to coordinate group behaviors, including the expression of virulence factors. nih.gov The compound was isolated from the culture of Streptomyces xanthocidicus KPP01532 and was found to interfere with the QS system of Chromobacterium violaceum. nih.gov

Further research demonstrated its efficacy against the plant pathogen Erwinia carotovora subsp. atroseptica (Eca), which causes soft rot disease in potatoes. nih.gov The virulence of this pathogen is regulated by QS. nih.gov this compound was shown to significantly reduce the transcription levels of several key virulence genes in Eca. nih.gov This suppression of gene expression suggests that this compound has the potential to control plant diseases by disrupting bacterial communication. nih.gov

Table 1: Virulence Genes in E. carotovora subsp. atroseptica Inhibited by this compound
GeneFunctionEffect of this compound
pelCPectate lyase (cell wall degradation)Significantly lower transcription nih.gov
pehAPolygalacturonase (cell wall degradation)Significantly lower transcription nih.gov
celVCellulase (cell wall degradation)Significantly lower transcription nih.gov
nipNecrosis-inducing proteinSignificantly lower transcription nih.gov

This compound possesses antimicrobial properties against a range of microorganisms. nih.govscispace.com Research indicates that glucopiericidins exhibit better antimicrobial activities when compared to piericidin A1. nih.gov The structure and position of the sugar unit strongly influence these activities. scispace.com

Studies on the related compound Glucopiericidin C showed it had the same antibacterial activity as this compound. scispace.com This activity was observed against both Gram-positive and Gram-negative bacteria. scispace.com While the provided literature confirms broad antimicrobial activity, specific data on its effectiveness against fungi is not detailed.

Table 2: Antimicrobial Spectrum of this compound
CategoryOrganismActivity Observed
Gram-Positive BacteriaBacillus subtilisActive scispace.com
Gram-Positive BacteriaStaphylococcus aureusActive scispace.com
Gram-Negative BacteriaEscherichia coliActive scispace.com
MicroalgaeChlorella vulgarisActive scispace.com

Insecticidal Activity

This compound belongs to the piericidin family of compounds, which are recognized for their potent insecticidal properties. The primary mechanism of this activity is the inhibition of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase). nih.gov This complex is a crucial enzyme in cellular respiration, responsible for oxidizing NADH and transferring electrons to ubiquinone, a process that contributes to the generation of ATP, the main energy currency of the cell.

By binding to Complex I, piericidins block this electron transfer. nih.gov This disruption has severe consequences for the insect, leading to a rapid depletion of cellular energy, an imbalance in the NADH/NAD+ ratio, and an increase in the production of reactive oxygen species (ROS). nih.gov The resulting cellular dysfunction and oxidative stress are highly lethal to insects. nih.gov Targeting mitochondrial Complex I is a proven strategy for pest control, as evidenced by the high mortality rates observed in insects like the cotton bollworm (Helicoverpa armigera) when subunits of this complex are suppressed. nih.govnih.gov

While the broader piericidin class is known for this insecticidal mechanism, specific efficacy data, such as LD50 values for this compound against particular insect species, are not detailed in the available research. However, its structural relation to potent Complex I inhibitors like Piericidin A strongly supports its role as an insecticide. nih.govresearchgate.net

Selectivity in Cellular Interactions (e.g., differential effects on normal versus cancerous cell lines)

This compound demonstrates selectivity in its interactions with cells, particularly showing differential effects on cancerous cells compared to normal cells. This selectivity is rooted in the fundamental metabolic differences between these cell types, most notably the phenomenon known as the Warburg effect. nih.gov

Cancer cells exhibit a significantly higher rate of glucose uptake and reliance on glycolysis for energy production, even in the presence of oxygen, compared to normal cells which primarily use mitochondrial oxidative phosphorylation. mdpi.com This metabolic reprogramming makes cancer cells particularly vulnerable to agents that disrupt glucose metabolism.

Research has identified this compound as an inhibitor of glucose uptake in cancer cells. In a screening study using human epidermal carcinoma A431 cells, this compound was found to significantly reduce the uptake of a radiolabeled glucose analog ([3H]-2DG). nih.gov A subsequent metabolomic analysis confirmed its impact on glycolysis, showing that the compound decreased the intracellular concentrations of pyruvate (B1213749) and lactate. nih.gov The inhibition of glucose uptake is a key mechanism for inducing cell-cycle arrest and inhibiting the growth of cancer cells. researchgate.net

The following table presents the detailed findings on the inhibition of glucose uptake by this compound in a human cancer cell line. nih.gov

CompoundCell LineAssayIC50 Value
This compoundA431 (Human Epidermal Carcinoma)[3H]-2DG Uptake1.1 µM

This inhibition of a critical energy pathway, which is hyperactive in malignant cells, provides a basis for the compound's selective anticancer activity. By targeting the elevated glucose dependency of tumor cells, this compound can preferentially exert cytotoxic effects on cancer cells while having a lesser impact on normal cells that have a lower, more flexible metabolic rate. mdpi.com This strategy of targeting glucose transporters is a promising avenue for developing selective cancer therapies. nih.gov

Structure Activity Relationships Sar of Glucopiericidin a and Analogues

Influence of Glycosylation on Biological Potency and Selectivity

The presence of a sugar unit, a process known as glycosylation, has been shown to significantly modulate the biological profile of the piericidin class of compounds. Early studies on Glucopiericidin A and B, isolated from Streptomyces pactum, revealed that these glycosylated forms exhibited more potent inhibition of antibody formation and enhanced antimicrobial activities compared to their non-glycosylated counterpart, Piericidin A1. nih.gov Furthermore, the acute toxicity of the glucopiericidins in mice was found to be lower than that of Piericidin A1, suggesting that the D-glucose moiety plays a critical role in modulating physiological activities. nih.gov

More recent research has expanded on these findings, demonstrating that glycosylation can lead to selective cytotoxicity against cancer cells. nih.gov The generation of novel glucosylpiericidins has resulted in compounds with selective cytotoxic effects, highlighting the importance of the sugar in directing the molecule's biological action. nih.govresearchgate.net The bioactivities of piericidin glycosides are profoundly influenced by both the type of sugar and its point of attachment to the piericidin core. nih.gov

Role of Sugar Unit Structure and Position on Bioactivity Modulation

The specific structure of the sugar unit and its position on the piericidin aglycone are critical determinants of biological activity. The initial discovery of this compound and B identified them as piericidin A1, 10-O-beta-D-glucoside and piericidin A1, 3'-O-D-glucoside, respectively, underscoring that different glycosylation positions lead to distinct compounds. nih.gov This structural variation is a key factor in the diverse biological effects observed among piericidin glycosides. nih.gov

The influence of the sugar's position is a recurring theme in SAR studies of glycosylated natural products. The attachment of a sugar at a specific hydroxyl group can alter the molecule's polarity, shape, and ability to interact with biological targets, thereby modulating its bioactivity. The precise positioning of the glucose unit in this compound contributes to its unique biological profile when compared to other piericidin glycosides.

Correlations between Specific Structural Modifications and Observed Biological Responses

Detailed analysis of various this compound analogues has begun to establish clear correlations between specific structural changes and their resulting biological effects. For instance, the compound 11-demethyl-glucopiericidin A, a new piericidin glycoside, has demonstrated significant cytotoxic activities against specific human cancer cell lines.

Cytotoxicity of 11-demethyl-glucopiericidin A
Cancer Cell LineIC50 (µM)
ACHN2.3
HL-601.3
K5625.5

Another analogue, Glucopiericidin C, produced by a marine Streptomyces isolate, has also shown concentration-dependent cytotoxicity across a panel of 36 human tumor cell lines, with a mean IC50 of 2.0 µM. This analogue displayed notable activity against prostate, lung, mammary, kidney, and uterus cancer cell lines.

These findings underscore the principle that even minor modifications to the this compound structure, such as the removal of a methyl group or alterations in the side chain, can lead to significant changes in cytotoxic potency and selectivity. The continued synthesis and biological evaluation of new analogues are essential for refining our understanding of the SAR of this promising class of compounds.

Synthetic Approaches to Glucopiericidin a and Derivatives

Total Synthesis Strategies for Piericidin A1 and Related Analogues

The total synthesis of piericidin A1 and its close relative, piericidin B1, has been a significant undertaking, with several research groups reporting successful routes. These syntheses typically involve the construction of the functionalized pyridyl core and the elaboration of the lipophilic side chain, followed by their coupling.

Key strategies employed in the total synthesis of piericidin A1 and its analogues include:

Pyridyl Core Construction: Inverse electron demand Diels–Alder reactions of N-sulfonyl-1-aza-1,3-butadienes with electron-rich alkenes, such as tetramethoxyethene, followed by Lewis acid-promoted aromatization, have proven effective in assembling the highly functionalized pyridyl core nih.govsjtu.edu.cnnih.govmdpi.comebi.ac.uknih.govnih.gov.

Side Chain Elaboration: The synthesis of the complex polyene side chain often relies on stereoselective methodologies. For instance, asymmetric anti-aldol reactions are utilized to establish the crucial stereocenters (C9 and C10) nih.govsjtu.edu.cnmdpi.comacs.org. Furthermore, trans-selective Julia–Kocienski olefination reactions are employed for the convergent assembly of the side chain, particularly for forming the C5–C6 double bond nih.govsjtu.edu.cnacs.org.

Fragment Coupling: A pivotal step in many total syntheses is the late-stage coupling of the pyridyl core with the fully elaborated side chain. Heterobenzylic Stille cross-coupling reactions have been successfully utilized for this purpose, allowing for the modular modification of either molecular half nih.govsjtu.edu.cnmdpi.comnih.gov.

Other notable synthetic approaches include the application of modified Negishi carboalumination followed by nickel-catalyzed cross-coupling reactions, which offers a unique strategy for key disconnections in the synthesis of piericidin A1 researchgate.networktribe.comdntb.gov.ua. Additionally, ruthenium-catalyzed alkene–alkyne couplings have been employed, with propene serving as an atom-economical linchpin for the concise total synthesis of polyenes like piericidin A jst.go.jp.

Table 1: Key Reactions in Total Synthesis of Piericidin A1 Analogues

Strategy/Reaction TypePurposeKey Intermediate/FragmentCitation(s)
Inverse Electron Demand Diels–AlderAssembly of the functionalized pyridyl coreN-sulfonyl-1-aza-1,3-butadiene, Tetramethoxyethene nih.govsjtu.edu.cnnih.govmdpi.comebi.ac.uknih.govnih.gov
Asymmetric Anti-Aldol ReactionInstallation of C9 and C10 absolute stereochemistry in the side chainAldehyde precursors for the side chain nih.govsjtu.edu.cnmdpi.comacs.org
Julia–Kocienski OlefinationConvergent assembly of the side chain, formation of C5–C6 trans double bondVinyl iodide precursors for the side chain nih.govsjtu.edu.cnacs.org
Stille Cross-CouplingCoupling of the pyridyl core with the elaborated side chainPyridyl halide/organostannane, Side chain organostannane/halide nih.govsjtu.edu.cnmdpi.comnih.gov
Negishi Carboalumination/Ni-Catalyzed CouplingKey disconnection strategy for assembling the moleculePolyenyne precursor, Chloromethylated pyridine (B92270) researchgate.networktribe.comdntb.gov.ua
Alkene–Alkyne CouplingFormation of polyene motifs in the side chainAlkyne precursors, Propene jst.go.jp

Asymmetric Synthesis Methodologies for Stereochemical Control

The precise control of stereochemistry is paramount in the synthesis of biologically active natural products like piericidins. The side chain of piericidin A, with its multiple chiral centers, necessitates the use of highly stereoselective synthetic methods.

Asymmetric Aldol (B89426) Reactions: As mentioned, asymmetric aldol reactions are critical for establishing the relative and absolute stereochemistry at C9 and C10 of the piericidin side chain nih.govsjtu.edu.cnmdpi.comacs.org. These reactions, often employing chiral auxiliaries or catalysts, allow for the diastereoselective formation of the desired syn or anti aldol adducts.

Chiral Synthon Synthesis: Research has also focused on the chiral synthesis of key synthons that can be later incorporated into the piericidin structure. For example, a synthon for myxalamide D and piericidin A has been prepared with high enantiomeric excess (e.e.) using stereoselective condensation reactions involving chiral auxiliaries like (1′R,2′S)-N-methylephedrine propionate (B1217596) researchgate.netpnas.org.

Chemoenzymatic and Biosynthetic Engineering Approaches for Analogue Generation

Beyond total synthesis, chemoenzymatic and biosynthetic engineering approaches offer powerful avenues for generating diverse analogues, including glycosylated derivatives like glucopiericidins.

Biosynthetic Insights and Engineering: The biosynthesis of piericidins involves modular polyketide synthase (PKS) machinery, followed by post-PKS modifications. Studies have identified genes responsible for key tailoring steps, such as hydroxylation (e.g., PieE as a 4'-hydroxylase) and methylation (e.g., PieB2 as a 4'-O-methyltransferase) sjtu.edu.cnebi.ac.uknih.gov. Understanding these pathways allows for molecular engineering strategies to produce novel analogues. For instance, genetic engineering in Streptomyces pactum has been used to modulate specialized metabolite production, increasing piericidin yields and potentially influencing analogue profiles researchgate.networktribe.comnih.gov.

Glycosylation and Analogue Production: Glucopiericidins, such as glucopiericidin A and B, are natural analogues where glucose moieties are attached to the piericidin aglycone researchgate.net. Research has identified glycosyltransferase (GT) genes, like bmmGT1 and GT1507, which are involved in the biosynthesis of glycosylated compounds and exhibit broad substrate flexibility nih.govebi.ac.uk. These enzymes can be harnessed for the chemoenzymatic synthesis of novel glycosylated piericidin analogues, demonstrating that the type and position of the sugar unit significantly influence bioactivity nih.govresearchgate.net. Such chemoenzymatic strategies combine chemical synthesis of the aglycone with enzymatic glycosylation, providing a versatile method for analogue generation.

These approaches highlight the ongoing efforts to explore the chemical space around this compound and its parent compounds, driven by the pursuit of novel bioactive molecules and a deeper understanding of their biological roles.

Research Methodologies and Analytical Techniques for Glucopiericidin a Studies

Isolation and Purification Techniques from Natural Sources

Glucopiericidin A is a natural product derived from microorganisms. nih.gov Its isolation is a critical first step for any further chemical or biological investigation. The process typically begins with the cultivation of the producing organism, such as Streptomyces xanthocidicus strain KPP01532, in a suitable culture medium. nih.gov Following fermentation, the active constituents are extracted from the culture broth. nih.gov

The initial separation of compounds from the raw material is often achieved through solvent extraction, which uses organic solvents to dissolve the target compounds. rroij.com After obtaining a crude extract, a series of chromatographic procedures are employed for purification. nih.gov Chromatography is a fundamental technique for separating the components of a mixture. rroij.com For natural products like this compound, methods such as High-Performance Liquid Chromatography (HPLC) are indispensable for achieving high purity. rroij.comnih.gov These techniques separate molecules based on their physical and chemical properties, allowing for the isolation of the target compound from a complex mixture of microbial metabolites. nih.govrroij.com

Table 1: Overview of Isolation and Purification Steps for this compound

StepTechniquePurpose
1. Fermentation Microbial CultureProduction of the compound by a natural source (e.g., Streptomyces xanthocidicus). nih.gov
2. Extraction Solvent ExtractionSeparation of the crude bioactive compounds from the culture medium. nih.govrroij.com
3. Purification Chromatographic ProceduresA series of separation techniques, such as HPLC, to isolate pure this compound from the crude extract. nih.gov

Spectroscopic Characterization Methods for Structural Elucidation

Once this compound is purified, its chemical structure is determined using a combination of spectroscopic techniques. nih.goveurekaselect.com These methods provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry. jchps.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose. eurekaselect.comnih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are conducted to map out the carbon-hydrogen framework of the molecule. eurekaselect.com Mass Spectrometry (MS) is another crucial technique that provides the exact mass of the molecule and information about its elemental composition. jchps.commdpi.com The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer further clues about the structure of different parts of the molecule. nih.govnih.gov The combined data from NMR and MS analyses allow for the unambiguous identification of the compound as this compound. nih.gov

Table 2: Spectroscopic Data for this compound Structural Analysis

TechniqueType of Information ProvidedReference
Nuclear Magnetic Resonance (NMR) Provides details on the connectivity of atoms (carbon-hydrogen framework). eurekaselect.com nih.gov
Mass Spectrometry (MS) Determines the molecular weight and elemental formula of the compound. jchps.commdpi.com nih.gov

Molecular and Cellular Biology Techniques for Mechanistic Investigations

To understand how this compound exerts its biological effects, researchers employ various molecular and cellular biology techniques. These methods allow for the investigation of the compound's impact on specific cellular processes, such as gene expression. bruker.com

Quantitative real-time PCR (qRT-PCR) has been used to study the effect of this compound on the expression of virulence genes in the plant pathogen Erwinia carotovora subsp. atroseptica. nih.gov This technique measures the amount of specific messenger RNA (mRNA) transcripts, providing insight into how the compound alters gene activity. nih.gov Studies showed that when the pathogen was exposed to this compound, the transcription levels of four key virulence genes (pelC, pehA, celV, and nip) were significantly lowered. nih.gov

Other powerful techniques for studying molecule-protein interactions include the Electrophoretic Mobility Shift Assay (EMSA) and DNase I footprinting. researchgate.net EMSA is a sensitive method used to detect the binding of proteins to specific DNA sequences. researchgate.net DNase I footprinting can identify the precise DNA region where a protein binds. researchgate.net While not specifically detailed in the available research for this compound, these techniques are standard tools for elucidating the mechanisms of action for bioactive compounds that may interact with DNA-binding proteins.

Omics Approaches for Pathway Analysis

"Omics" technologies, such as metabolomics and proteomics, provide a global view of molecular changes within a biological system in response to a stimulus. mdpi.com These approaches are critical for identifying the targets and pathways affected by a bioactive compound. nih.gov

Metabolomic analysis was instrumental in identifying the functional target of this compound. nih.gov By using Capillary Electrophoresis Time-of-Flight Mass Spectrometry (CE-TOFMS), researchers analyzed the complete set of metabolites in cells treated with the compound. nih.gov The results provided strong evidence that this compound suppresses glycolysis by functionally targeting a glucose transporter. nih.gov This inhibition of glycolysis, especially when combined with a mitochondrial respiration inhibitor like Piericidin A, leads to a dramatic decrease in intracellular ATP levels. nih.gov

Integrating proteomics, which studies the entire set of proteins, with metabolomics can provide a more comprehensive understanding of how a compound affects biological pathways by revealing the interplay between proteins and metabolites. nih.govresearchgate.net

In Vitro Cell-Based Assays and Non-Human In Vivo Model Systems

The biological activity of this compound is evaluated using a variety of in vitro and non-human in vivo models. nuvisan.com In vitro cell-based assays are essential for initial screening and mechanistic studies before progressing to more complex systems. rjptonline.org

This compound's activity has been investigated using cell line models. nih.gov For instance, its ability to inhibit filopodia protrusion was studied in a human tumor cell line, where it acted synergistically with Piericidin A. nih.gov Assays to measure cellular processes like glucose uptake are also fundamental. rjptonline.orgnih.gov For example, a glucose uptake assay would be used to confirm the inhibition of glucose transporters, as suggested by metabolomics data. nih.govnih.gov

A non-human in vivo model system has been used to test the efficacy of this compound in a practical application. The compound's ability to control soft rot disease caused by Erwinia carotovora subsp. atroseptica was tested on potato slices. nih.gov This model demonstrated that this compound could suppress the disease, highlighting its potential as a quorum-sensing inhibitor for controlling plant pathogens. nih.gov

Pharmacokinetic and Metabolic Stability Studies (Non-Human Focus)

Pharmacokinetic and metabolic stability studies are crucial in the preclinical development of any compound to understand how it is absorbed, distributed, metabolized, and excreted (ADME) by an organism. nih.gov These studies are typically performed using in vitro methods and non-human animal models. nih.govnih.gov

Future Research Directions and Translational Perspectives for Glucopiericidin a

Elucidation of Uncharacterized Mechanisms of Action and Specific Molecular Targets

While Glucopiericidin A is recognized as a powerful inhibitor of glucose uptake, its precise mechanisms of action are not fully understood. nih.gov It is known to inhibit both mitochondrial respiration and glycolysis, leading to a reduction in ATP production. nih.gov One of its identified molecular targets is the glucose transporter (GLUT), and it is utilized as a chemical probe to study and suppress glycolysis. medchemexpress.comresearchgate.net It demonstrates a remarkable potency in this role, with an IC50 value of 22 nM for GLUT inhibition. nih.gov

However, the exact nature of its interaction with GLUT proteins remains elusive. nih.gov It is unclear whether the compound directly inhibits the transporter to interfere with glycolysis or if its effects are mediated through glucose phosphorylation. nih.gov Further research is necessary to clarify these molecular interactions. Additionally, this compound has been shown to interfere with tyrosine kinase-based signaling and induce apoptosis in renal carcinoma cells by upregulating the expression of Peroxiredoxin 1 (PRDX1), which leads to a reduction in reactive oxygen species (ROS). nih.govmedchemexpress.com Future studies should focus on identifying the specific kinases and other molecular players involved in these pathways to build a comprehensive understanding of its cellular effects.

Discovery and Characterization of Novel Glucopiericidin Derivatives from Diverse Microbial Sources

The discovery of new natural product derivatives is a cornerstone of drug development. Research into piericidin glycosides has led to the identification of several new compounds by manipulating the biosynthetic pathways in producing organisms. nih.gov In one study, the heterologous expression of a codon-optimized glycosyltransferase gene, sbmGT1, in the piericidin producer Streptomyces youssoufiensis OUC6819 resulted in the significant accumulation of piericidin glycosides and the identification of four new glucopiericidins. nih.gov Furthermore, probing the genome of this strain led to the discovery and overexpression of a native glycosyltransferase, GT1507, which produced another novel N-acetylglucosamine-piericidin. nih.gov

These newly identified derivatives have shown varied and selective cytotoxicities against different cancer cell lines, with some displaying cytotoxic selectivity for solid tumor cell lines (A549, A375, HCT-116, and HT-29) over a lymphoma cell line (THP-1). nih.gov The continued exploration of microbial sources, particularly from diverse and underexplored environments, combined with genome mining for biosynthetic genes, holds great promise for discovering additional novel Glucopiericidin derivatives with potentially improved potency, selectivity, and pharmacological properties. nih.gov

New Piericidin GlycosideProducing Gene ManipulationKey Characteristics
Compound 4 (glucopiericidin) Overexpression of sbmGT1Displayed cytotoxic selectivity toward solid cancer cell lines. nih.gov
Compound 7 (glucopiericidin) Overexpression of sbmGT1Showed cytotoxic selectivity against solid tumor cells compared to a lymphoma cell line. nih.gov
Compound 8 (N-acetylglucosamine-piericidin) Overexpression of GT1507Exhibited selective cytotoxicity against several solid cancer cell lines. nih.gov
Compounds 3 & 6 (glucopiericidins) Overexpression of sbmGT1New piericidin glycosides generated, bioactivity profile less detailed. nih.gov

Optimization of Biosynthesis and Production Yields through Genetic Engineering and Fermentation Sciences

A significant hurdle in the development of natural products as therapeutic agents is often their limited production yields from native microbial sources. nih.gov To overcome this, genetic engineering and fermentation optimization are critical. Significant progress has been made by expressing glycosyltransferase genes in piericidin-producing strains to efficiently generate glucopiericidins. nih.gov For instance, using a codon-optimized gene (sbmGT1) under the control of a strong constitutive promoter led to a significant accumulation of these desired compounds. nih.gov

Advanced Structure-Activity Relationship Studies for Lead Optimization and Compound Design

Understanding the relationship between a molecule's structure and its biological activity is fundamental for designing more effective drugs. nih.govmdpi.com For this compound, initial findings indicate that the presence of the D-glucose moiety is crucial for modulating its physiological activities, leading to better antimicrobial and antibody formation inhibitory effects, as well as lower acute toxicity compared to its aglycone counterpart, Piericidin A1. nih.gov

Advanced structure-activity relationship (SAR) studies are needed to systematically explore how modifications to different parts of the this compound molecule impact its function. nih.gov This involves the chemical synthesis of a library of analogues with targeted alterations to the piericidin core, the methoxy-substituted pyridine (B92270) ring, the polyketide side chain, and the attached glucose unit. researchgate.netdanaher.com Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can be employed to predict how these structural changes might affect binding to molecular targets like GLUT1. rsc.orgresearchgate.net This rational design approach can guide the synthesis of next-generation compounds with optimized potency, enhanced selectivity for specific GLUT isoforms, and improved pharmacokinetic profiles, transforming the natural lead into a viable clinical candidate. nih.govbiobide.com

Exploration of New Biological Applications and Therapeutic Potentials

The known biological activities of this compound already point to several promising therapeutic applications. Its potent inhibition of glucose transport makes it a strong candidate for anticancer therapy, as many cancer cells exhibit a high demand for glucose (the Warburg effect). researchgate.netnih.govnih.gov It has shown particular promise as an anti-renal cell carcinoma agent. medchemexpress.com Given that GLUT1 overexpression is implicated in the progression of various cancers, including hepatocellular carcinoma, inhibitors like this compound could represent a novel therapeutic strategy. semanticscholar.org The ability of some derivatives to selectively target solid tumors suggests a potential for targeted cancer therapies. nih.gov

Beyond oncology, this compound and its parent compound Piericidin A have demonstrated other valuable bioactivities. They exhibit antimicrobial properties and have been shown to be potent quorum sensing inhibitors. nih.govnih.gov This latter activity was effective in suppressing the expression of virulence genes in Erwinia carotovora subsp. atroseptica, the pathogen responsible for soft rot disease in potatoes. nih.gov This suggests a potential application in agriculture as a plant disease control agent. Further screening and investigation could uncover additional therapeutic uses, for instance, in metabolic disorders or other diseases characterized by dysregulated glucose metabolism. mdpi.comsemanticscholar.org

Q & A

Q. How to design a high-throughput screening (HTS) platform for this compound analogs?

  • Methodological Answer : Use 384-well plates and robotic liquid handling for dose-response testing. Incorporate fluorescence-based viability markers (e.g., resazurin) and automated microscopy for phenotypic analysis. Apply cheminformatics tools (e.g., Tanimoto similarity) to prioritize analogs with divergent scaffolds .

Q. What in vivo models are appropriate for preclinical testing of this compound’s antitumor efficacy?

  • Methodological Answer : Use xenograft models (e.g., NOD/SCID mice implanted with sensitive cell lines). Monitor tumor volume via caliper measurements and validate target engagement via immunohistochemistry (IHC). Assess toxicity through serum biomarkers (ALT, creatinine) and histopathology .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.